Sodium 1,3-thiazole-4-carboxylate
Overview
Description
Sodium 1,3-thiazole-4-carboxylate is a derivative of thiazole . Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The term ‘thiazole’ also refers to a large family of derivatives . Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS .
Molecular Structure Analysis
Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles . Being planar, thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, thiazoles are known to undergo a variety of reactions. For example, the calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Scientific Research Applications
Synthesis and Catalysis
Sodium 1,3-thiazole-4-carboxylate, along with related thiazole derivatives, has been explored extensively in the synthesis and catalysis domains of scientific research. For example, sodium fluoride has been identified as an efficient catalyst for synthesizing 2,4-disubstituted 1,3-thiazoles, showcasing the potential of sodium salts in facilitating organic reactions under mild conditions (Banothu, Vaarla, Bavantula, & Crooks, 2014). Additionally, sodium hydroxide has been utilized as a new activator for palladium-catalyzed C-H arylation of thiazole derivatives, further illustrating the utility of sodium compounds in enhancing the efficiency of organic synthesis processes (Miyaoku & Mori, 2009).
Environmental and Industrial Applications
In the environmental and industrial sectors, research has been conducted on the preparation of food-grade quality sodium 2-polyhydroxyalkyl-1,3-thiazolidine-4-carboxylates using a combination of flow reactor and spray dryer techniques. This approach aims at producing cysteine and glutathione prodrugs with lower environmental impact, highlighting the relevance of sodium salts in the development of sustainable and eco-friendly processes (Novo, Balcells, Canela-Garayoa, & Eras, 2016).
Pharmaceutical and Biological Research
Although the specific application of this compound in pharmaceutical and biological research was not directly found in the papers, related thiazole compounds have been synthesized and evaluated for their biological activities, including anti-inflammatory and hypnotic effects. These studies underline the potential of thiazole derivatives in developing new therapeutic agents (Kadi, El-Kashef, Abdel-Aziz, Hassan, Tettey, Grant, Lehmann, & El-Subbagh, 2008). Moreover, novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been designed, synthesized, and shown to possess promising fungicidal and antivirus activities, suggesting the utility of thiazole derivatives in addressing plant and crop protection challenges (Fengyun, Xiaofeng, Fan, Yuqing, Guangning, Xiaolin, Ma, Chen, Yujie, Tatiana, Morzherin, & Belskaya, 2015).
Safety and Hazards
Future Directions
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions of Sodium 1,3-thiazole-4-carboxylate could involve further exploration of these properties and potential applications.
Mechanism of Action
Target of Action
Sodium 1,3-thiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
For instance, the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which could potentially influence its interaction with its targets.
Biochemical Pathways
They can also stimulate or block receptors in biological systems . The exact pathways affected would depend on the specific targets of this compound.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of this compound.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact effects would depend on the specific targets and pathways affected by this compound.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the solubility of thiazole in different solvents could influence the compound’s action in different physiological environments.
Biochemical Analysis
Biochemical Properties
Thiazole-based compounds, including Sodium 1,3-thiazole-4-carboxylate, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in several ways, such as acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, thiazole-based compounds have been reported to have cytotoxic activity on human tumor cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, thiazole-based compounds have been shown to modulate the activity of many enzymes involved in metabolism .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It can interact with enzymes or cofactors and may affect metabolic flux or metabolite levels
Properties
IUPAC Name |
sodium;1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S.Na/c6-4(7)3-1-8-2-5-3;/h1-2H,(H,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSROCMPMLGILQG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2NNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235440-96-6 | |
Record name | sodium 1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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